molecular formula C18H42N8 B1235884 1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane

1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane

Cat. No. B1235884
M. Wt: 370.6 g/mol
InChI Key: ZCLYGEQHPVJITE-UHFFFAOYSA-N
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Patent
US07498432B2

Procedure details

The present invention also relates to a process for the preparation of 1,4,7,10,13,16,21,24-octaazabicyclo[8.8.8]hexacosane (1) which comprises: reacting in a non-reactive gas atmosphere a mixture of tris(2-aminoethyl)amine (tren), isopropyl alcohol (i-PrOH) and triethylamine (Et3N) with glyoxal with a first cooling of the mixture to between about −70° C. and −30° C., wherein the glyoxal is added slowly to the mixture, to prepare 1,4,7,10,13,16,21,24-octaazabicyclo[8.8.8]hexacosa, 4,6,13,15,21,23-hexaene (2); allowing the mixture including compound (2) to warm to room temperature; cooling the mixture including compound (2) with a second cooling; reacting compound (2) in a second mixture with an alkali metal in the presence of ammonia to form compound (1) from compound (2); allowing the second mixture to warm to room temperature with removal of the ammonia; and separating compound (1) from the reaction mixture.
Name
compound ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4,6,13,15,21,23-hexaene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
compound ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH:21][CH2:20][CH2:19][N:10]([CH2:11][CH2:12][NH:13][CH2:14][CH2:15][NH:16][CH2:17][CH2:18]1)[CH2:9][CH2:8][NH:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2.NCCN(CCN)CCN.C(C=O)=O.[N:41]12[CH2:66][CH2:65][N:64]=[CH:63][CH:62]=[N:61][CH2:60][CH2:59][N:50]([CH2:51][CH2:52][N:53]=[CH:54][CH:55]=[N:56][CH2:57][CH2:58]1)[CH2:49][CH2:48][N:47]=[CH:46][CH:45]=[N:44][CH2:43][CH2:42]2>C(N(CC)CC)C.C(O)(C)C>[NH3:1].[N:41]12[CH2:42][CH2:43][NH:44][CH2:45][CH2:46][NH:47][CH2:48][CH2:49][N:50]([CH2:59][CH2:60][NH:61][CH2:62][CH2:63][NH:64][CH2:65][CH2:66]1)[CH2:51][CH2:52][NH:53][CH2:54][CH2:55][NH:56][CH2:57][CH2:58]2.[N:1]12[CH2:18][CH2:17][N:16]=[CH:15][CH:14]=[N:13][CH2:12][CH2:11][N:10]([CH2:9][CH2:8][N:7]=[CH:6][CH:5]=[N:4][CH2:3][CH2:2]1)[CH2:19][CH2:20][N:21]=[CH:22][CH:23]=[N:24][CH2:25][CH2:26]2

Inputs

Step One
Name
compound ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCN=CC=NCCN(CCN=CC=NCC1)CCN=CC=NCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCNCCNCCN(CCNCCNCC1)CCNCCNCC2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCN(CCN)CCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Five
Name
4,6,13,15,21,23-hexaene
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCN=CC=NCCN(CCN=CC=NCC1)CCN=CC=NCC2
Step Six
Name
compound ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCN=CC=NCCN(CCN=CC=NCC1)CCN=CC=NCC2

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a first cooling of the mixture to between about −70° C. and −30° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling the mixture

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N
Name
Type
product
Smiles
N12CCNCCNCCN(CCNCCNCC1)CCNCCNCC2
Name
Type
product
Smiles
N12CCN=CC=NCCN(CCN=CC=NCC1)CCN=CC=NCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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